3-(Methylamino)propylphosphonic acid;hydrochloride
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Overview
Description
3-(Methylamino)propylphosphonic acid;hydrochloride: is a chemical compound with the molecular formula C4H13ClNO3P and a molecular weight of 189.58 g/mol . It is a derivative of phosphonic acid and is characterized by the presence of a methylamino group attached to a propyl chain, which is further bonded to a phosphonic acid moiety. The compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)propylphosphonic acid;hydrochloride typically involves the reaction of 3-chloropropylphosphonic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-chloropropylphosphonic acid} + \text{methylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylamino)propylphosphonic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions may yield different amine derivatives.
Substitution: The methylamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Chemistry: In chemistry, 3-(Methylamino)propylphosphonic acid;hydrochloride is used as a reagent in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for developing new materials and catalysts.
Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways. Its ability to mimic certain biological molecules makes it useful for probing biochemical processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for developing drugs targeting specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(Methylamino)propylphosphonic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- 3-(Amino)propylphosphonic acid
- 3-(Ethylamino)propylphosphonic acid
- 3-(Dimethylamino)propylphosphonic acid
Comparison: Compared to these similar compounds, 3-(Methylamino)propylphosphonic acid;hydrochloride is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-(methylamino)propylphosphonic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P.ClH/c1-5-3-2-4-9(6,7)8;/h5H,2-4H2,1H3,(H2,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLPNGKFGIFQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCP(=O)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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